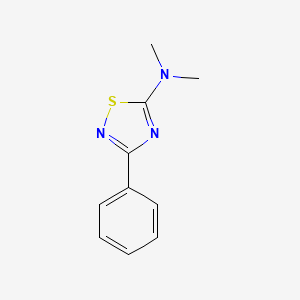

N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine

Descripción general

Descripción

N,N-Dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ringThe molecular formula of this compound is C10H11N3S, and it has a molecular weight of 205.28 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1,2,4-thiadiazol-5-amine with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: N,N-Dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .

Aplicaciones Científicas De Investigación

N,N-Dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.

Industry: It is used in the development of advanced materials, including polymers and dyes

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exerting its antimicrobial activity. The exact molecular pathways involved are still under investigation .

Comparación Con Compuestos Similares

- N-Phenyl-1,3,4-thiadiazol-2-amine

- N-Methyl-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

- 5-(3-Methoxyphenyl)-N-methyl-1,3,4-thiadiazol-2-amine

Comparison: N,N-Dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine is unique due to its dimethylamino group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical stability. The presence of the dimethylamino group can also influence its solubility and interaction with other molecules .

Actividad Biológica

N,N-Dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which has gained significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They have been extensively studied for their pharmacological potential, particularly in anticancer and antimicrobial applications. The biological activity of thiadiazoles is attributed to their ability to interact with various biological targets, including proteins and nucleic acids, through mechanisms such as hydrogen bonding and hydrophobic interactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings

- Antiproliferative Effects : One study demonstrated that derivatives of thiadiazoles showed IC50 values ranging from 0.74 to 10.0 μg/mL against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) . Specifically, this compound exhibited promising results with an IC50 value of 2.44 µM against LoVo cells after 48 hours of incubation .

- Mechanisms of Action : The anticancer activity is believed to be linked to the inhibition of key enzymes involved in cancer cell proliferation. For instance, some thiadiazole derivatives have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for guanosine nucleotide synthesis . Additionally, they may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting mitochondrial dysfunction .

Antimicrobial Activity

Thiadiazole derivatives also demonstrate significant antimicrobial properties against various bacterial strains.

Findings on Antimicrobial Efficacy

- Bacterial Activity : Compounds containing the thiadiazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin .

- Mechanism : The antimicrobial action is thought to be mediated through disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-13(2)10-11-9(12-14-10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSYQWGVCFCCKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324835 | |

| Record name | N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730218 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35547-63-8 | |

| Record name | N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.